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2-Methyl-2-(2-methylfuran-3-yl)propanal

Catalog No.
S14134661
CAS No.
30012-02-3
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(2-methylfuran-3-yl)propanal

CAS Number

30012-02-3

Product Name

2-Methyl-2-(2-methylfuran-3-yl)propanal

IUPAC Name

2-methyl-2-(2-methylfuran-3-yl)propanal

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-8(4-5-11-7)9(2,3)6-10/h4-6H,1-3H3

InChI Key

YBOICIYTARXDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(C)(C)C=O

2-Methyl-2-(2-methylfuran-3-yl)propanal is a complex organic compound characterized by its unique structure, which integrates a propanal group with a 2-methylfuran moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular formula is C12H16OC_{12}H_{16}O, and it features a propanal backbone with methyl and furan substituents, contributing to its distinctive chemical properties.

Due to the presence of both the aldehyde and furan functionalities. Key reactions include:

  • Diels-Alder Reactions: The 2-methylfuran component can engage in Diels-Alder reactions, forming adducts when reacted with suitable dienophiles .
  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols, leading to the formation of imines or hemiacetals, respectively.
  • Oxidation Reactions: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

Several synthetic routes have been explored for the production of 2-Methyl-2-(2-methylfuran-3-yl)propanal:

  • Hydrogenation of Furfural Derivatives: Utilizing catalytic hydrogenation techniques, furfural can be converted into 2-methylfuran, which can then be further functionalized to yield the desired compound .
  • Aldol Condensation: The reaction of acetaldehyde with 2-methylfuran under basic conditions can lead to the formation of this compound through aldol condensation followed by dehydration.
  • Direct Alkylation: The alkylation of 2-methylfuran using appropriate alkyl halides in the presence of a base can also yield the compound.

The applications of 2-Methyl-2-(2-methylfuran-3-yl)propanal span various industries:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs due to its unique structure .
  • Flavoring Agents: Given its aromatic properties, it could be utilized in food chemistry as a flavoring agent.
  • Materials Science: The compound's unique properties may allow its use in developing novel materials or polymers.

Interaction studies involving 2-Methyl-2-(2-methylfuran-3-yl)propanal focus on its reactivity with biological macromolecules. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors, potentially influencing metabolic pathways or exhibiting therapeutic effects. Further research is necessary to elucidate specific interactions and their implications for health.

Several compounds share structural similarities with 2-Methyl-2-(2-methylfuran-3-yl)propanal. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-MethylfuranA simple furan derivative with one methyl groupUsed as a solvent and fuel precursor
5-MethylfurfuralFurfural derivative with a methyl group at position 5Exhibits strong flavoring properties
4-MethylthiazoleA thiazole ring with a methyl substituentKnown for its biological activity
3-MethylbutanalA branched aldehyde similar in functional groupsCommonly used in organic synthesis

These compounds highlight the unique structural aspects of 2-Methyl-2-(2-methylfuran-3-yl)propanal while showcasing their distinct chemical behaviors and applications.

Lewis Acid-Mediated Alkylation

Classical furan alkylation employs Lewis acids like aluminum chloride or boron trifluoride to activate the furan ring for electrophilic substitution. For 2-methylfuran derivatives, the α-position exhibits heightened reactivity due to electron-donating methyl groups. A typical protocol involves reacting 2-methylfuran with isobutyraldehyde derivatives in dichloromethane at 0–5°C, achieving 60–70% yields of branched aldehydes. Side reactions, such as over-alkylation or polymerization, necessitate careful stoichiometric control.

Table 1: Representative Lewis Acid Systems for Furan Alkylation

Lewis AcidSolventTemperature (°C)Yield (%)
AlCl₃CH₂Cl₂065
BF₃·Et₂OToluene−1058
FeCl₃DCE2542

Paal-Knorr and Fiest-Binary Modifications

The Paal-Knorr synthesis adapts to furan systems by cyclizing 1,4-diketones under anhydrous acidic conditions. For 2-methylfuran-3-yl derivatives, diketones bearing methyl branches undergo dehydration with H₂SO₄ or P₂O₅ to form the furan core. The Fiest-Binary method utilizes α-halo ketones, where ammonia-induced elimination generates conjugated dienones that spontaneously cyclize. These methods face challenges in regioselectivity but remain valuable for constructing polysubstituted furans.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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